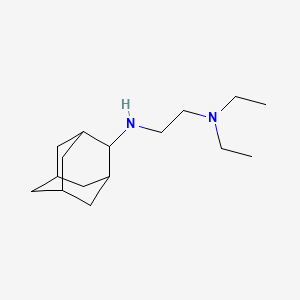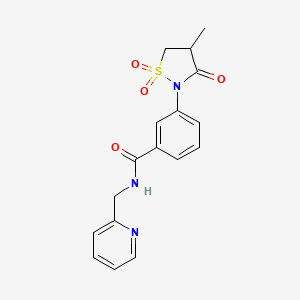
N-(2-adamantyl)-N',N'-diethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine is an organic compound that features an adamantane moiety, which is a polycyclic cage structure known for its high symmetry and stability. The adamantane group is often incorporated into various chemical compounds to enhance their lipophilicity and stability. This compound is of interest in various fields, including medicinal chemistry, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine typically involves the reaction of adamantanone with diethylethylenediamine under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the adamantane cage structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the diamine structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Modified diamine structures with reduced nitrogen atoms.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its lipophilicity.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross biological membranes, making it effective in drug delivery. The diamine structure allows for interactions with various enzymes and receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
Amantadine: A well-known adamantane derivative used in the treatment of Parkinson’s disease.
Memantine: Another adamantane derivative used for the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
N-(2-adamantyl)-N’,N’-diethylethane-1,2-diamine is unique due to its specific diamine structure, which provides distinct chemical reactivity and biological activity compared to other adamantane derivatives
特性
IUPAC Name |
N-(2-adamantyl)-N',N'-diethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-3-18(4-2)6-5-17-16-14-8-12-7-13(10-14)11-15(16)9-12/h12-17H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUIJEWURDSYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5221224.png)
![2-[(2-anilinobenzoyl)amino]benzoic acid](/img/structure/B5221229.png)
![1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B5221230.png)
![5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B5221239.png)
![Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate](/img/structure/B5221242.png)
![methyl 4-[(2,6-dimethyl-4-morpholinyl)methyl]benzoate](/img/structure/B5221243.png)
![N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5221266.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B5221273.png)
![4-propoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5221280.png)
![ethyl 2-[4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate](/img/structure/B5221297.png)

![(2E)-1-(4-Methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-EN-1-one](/img/structure/B5221301.png)
![2,5-dichloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5221309.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5221317.png)
